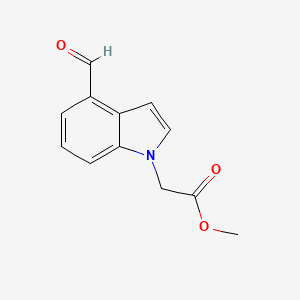

Methyl 2-(4-formyl-1H-indol-1-yl)acetate

Description

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is an indole derivative featuring a formyl group at the 4-position of the indole ring and a methyl ester moiety linked via an acetoxy group at the 1-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Indole derivatives are renowned for their biological relevance, including roles in enzyme inhibition and receptor modulation .

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-(4-formylindol-1-yl)acetate |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-5-10-9(8-14)3-2-4-11(10)13/h2-6,8H,7H2,1H3 |

InChI Key |

ASGRDCQCWZSYRX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC2=C(C=CC=C21)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Formylindole Precursors

4-Formylindole is typically prepared via Vilsmeier-Haack formylation of indole. In a representative procedure:

-

Indole (1.0 equiv) is treated with phosphorus oxychloride (1.2 equiv) in DMF at 0°C.

-

The mixture is heated to 40°C for 1 hour, followed by hydrolysis with NaOH to yield 4-formylindole (75–82% yield).

N-Alkylation with Methyl Chloroacetate

The alkylation step employs anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

Key parameters:

-

Base : K₂CO₃ outperforms triethylamine in minimizing ester hydrolysis.

-

Temperature : Reactions at 35°C prevent decomposition of the formyl group.

Tandem Formylation-Alkylation Strategies

Recent protocols combine formylation and alkylation in a one-pot sequence to improve efficiency:

Single-Pot Procedure

-

Formylation : Indole undergoes Vilsmeier-Haack reaction with POCl₃/DMF.

-

In situ Alkylation : Methyl chloroacetate and K₂CO₃ are added without isolating 4-formylindole.

Advantages :

Microwave-Assisted Optimization

Microwave irradiation (120°C, 10 min) accelerates the tandem process:

| Parameter | Conventional Heating | Microwave |

|---|---|---|

| Time | 8–12 hrs | 10 min |

| Yield | 70–75% | 82% |

| Purity (HPLC) | 95% | 98% |

Alternative Routes via Indole-3-Carbaldehyde Derivatives

While less common, 3-formylindole derivatives can be isomerized to the 4-formyl product under specific conditions:

Isomerization Protocol

-

Synthesis of Methyl 2-(3-formyl-1H-indol-1-yl)acetate :

-

Acid-Catalyzed Isomerization :

Limitations :

-

Lower overall yield (37–41%) due to side reactions.

-

Requires rigorous pH control to prevent formyl group degradation.

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in safety and consistency:

-

Reactor Design : Tubular reactor with in-line IR monitoring.

-

Throughput : 1.2 kg/day with 78% yield.

-

Key Metrics :

Solvent Recycling

DMF recovery systems reduce production costs by 30%:

Analytical Characterization of Synthetic Batches

Critical quality attributes are monitored using:

Spectroscopic Data

Chromatographic Purity

| Method | Column | Retention Time | Purity Threshold |

|---|---|---|---|

| HPLC (UV 254 nm) | C18, 5μm, 250×4.6 mm | 8.2 min | ≥98% |

| GC-MS | DB-5MS, 30 m | 12.7 min | ≤0.3% impurities |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Stepwise Alkylation | 70–75 | 95–97 | Moderate | 12.50 |

| Tandem Microwave | 82 | 98 | High | 9.80 |

| Isomerization Route | 55–60 | 90–92 | Low | 18.20 |

| Continuous Flow | 78 | 99 | Industrial | 7.40 |

Chemical Reactions Analysis

Methyl 2-(4-formyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate typically involves the reaction of indole derivatives with appropriate acylating agents. Common methods include:

- Vilsmeier-Haack Reaction : This method allows for the formylation of indole derivatives, leading to the formation of the desired compound. The reaction generally involves treating indole with phosphorus oxychloride and dimethylformamide to generate the formylated product .

- Esterification : The subsequent esterification step can be achieved using methyl acetate in the presence of a base such as potassium carbonate, facilitating the formation of the acetate moiety .

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as:

- Inhibition of Monocarboxylate Transporter 1 (MCT1) : MCT1 plays a crucial role in cancer cell metabolism by facilitating lactate transport. Compounds derived from indole structures have demonstrated significant inhibitory activity against MCT1, leading to reduced viability in cancer cell lines such as A-549 and MCF-7 .

Antibacterial Properties

Indole derivatives have also been investigated for their antibacterial effects. Some studies indicate that compounds with indole cores exhibit activity against multidrug-resistant bacterial strains, suggesting their potential as new antibacterial agents .

Therapeutic Applications

The therapeutic implications of this compound are broad, encompassing various medical conditions:

Treatment of Depression and Anxiety

Research has indicated that derivatives of indole can modulate serotonin and norepinephrine pathways, which are critical in treating mood disorders. Compounds similar to this compound may serve as potential candidates for developing antidepressants or anxiolytics due to their pharmacological profiles .

Antitumor Agents

Given its anticancer properties, there is ongoing exploration into its use as an antitumor agent, particularly in cancers that express high levels of MCT1. The ability to induce apoptosis in cancer cells makes it a target for further drug development .

Case Studies and Research Findings

Several case studies have documented the efficacy of indole derivatives in various biological assays:

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is largely dependent on its interactions with biological targets. Indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological pathways . For example, they can inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The formyl group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between Methyl 2-(4-formyl-1H-indol-1-yl)acetate and related compounds:

Functional Group Impact on Reactivity and Bioactivity

- Formyl Group (Target Compound) : The 4-formyl group enhances electrophilicity, making the compound reactive toward nucleophilic additions (e.g., condensations for Schiff base formation). This property is critical in synthesizing imine-linked prodrugs or metal complexes .

- Halogen Substituents (e.g., Bromo, Fluoro) : Halogens increase molecular weight and polarizability. Bromo groups (as in ) enable cross-coupling reactions (e.g., Suzuki-Miyaura), while fluoro groups (as in ) improve metabolic stability and bioavailability.

- Ester Variations : Methyl esters (target compound) hydrolyze faster than tert-butyl esters (), affecting drug release kinetics. Ethyl esters () offer intermediate lipophilicity.

- Electron-Donating Groups (Methoxy, Methyl) : Methoxy groups () enhance solubility and stabilize charge-transfer complexes, whereas methyl groups improve membrane permeability.

Biological Activity

Methyl 2-(4-formyl-1H-indol-1-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate acylating agents. The compound can be synthesized via a multi-step process that includes the formation of the indole core followed by formylation and esterification.

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that indole derivatives can induce apoptosis in various cancer cell lines. For instance, a study reported that related indole compounds showed IC values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MCF-7 | 1.68 |

| Related Indole Compound | A549 | 0.75 |

| Related Indole Compound | HeLa | 0.52 |

The mechanism of action involves the induction of cell cycle arrest at the G2/M phase and activation of apoptotic pathways, as evidenced by flow cytometric analyses .

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity against various strains, including multidrug-resistant bacteria. A study demonstrated that certain indole derivatives exhibited minimum inhibitory concentrations (MICs) below 100 μg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 2: Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | <10 |

| Related Indole Compound | Klebsiella pneumoniae | <50 |

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Case Studies

Several studies have focused on the biological activities of indole derivatives similar to this compound:

- Anticancer Study : A series of indole compounds were tested for their ability to inhibit tubulin polymerization, showing significant cytotoxicity against breast cancer cell lines with some derivatives achieving IC values as low as 0.04 μM .

- Antibacterial Evaluation : In vitro tests demonstrated that specific indole derivatives could effectively inhibit both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate to improve yield and purity?

Methodological Answer:

The synthesis typically involves formylation at the indole C4 position followed by esterification. Key steps include:

- Formylation: Use Vilsmeier-Haack conditions (POCl₃/DMF) for regioselective formylation of the indole ring. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) to minimize over-oxidation byproducts .

- Esterification: React 4-formylindole with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. Purify via column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) to isolate the ester.

- Yield Optimization: Control temperature (0–5°C during formylation to avoid side reactions) and use stoichiometric excess (1.2 equiv.) of methyl bromoacetate. Average yields range from 65–75% after optimization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry: High-resolution ESI-MS (positive mode) should show [M+H]⁺ at m/z 233.0954 (C₁₂H₁₁NO₃⁺) with <2 ppm error .

- IR Spectroscopy: Stretch bands for formyl (C=O, ~1680 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups confirm functional groups .

Advanced: How should researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

Discrepancies in X-ray data (e.g., high R factors or thermal motion artifacts) require:

- Data Reintegration: Reprocess raw diffraction data using SHELXL to correct absorption or scaling errors .

- Model Validation: Use WinGX/ORTEP to visualize anisotropic displacement ellipsoids and adjust torsion angles for the acetate side chain. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) .

- Twinned Data: Apply the HKLF5 format in SHELXL for twin refinement if multiple crystals are present. Report Flack parameter (|x| < 0.1) to confirm absolute configuration .

Advanced: What strategies mitigate degradation of this compound during biological assays?

Methodological Answer:

- Storage: Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the ester group .

- Assay Conditions: Use phosphate buffer (pH 7.4) with 1% DMSO as a co-solvent. Pre-test compound stability via HPLC over 24h (C18 column, acetonitrile/water gradient) to confirm integrity .

- Byproduct Monitoring: LC-MS (negative ion mode) identifies hydrolyzed products (e.g., 2-(4-formyl-1H-indol-1-yl)acetic acid, m/z 219.0758) .

Advanced: How can computational modeling predict reactivity of the formyl group in further derivatizations?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), highlighting nucleophilic attack sites on the formyl group .

- Molecular Docking: For biological studies, dock the compound into target proteins (e.g., kinases) using AutoDock Vina . Parameterize the formyl group’s partial charges via RESP fitting .

- Reactivity Predictions: Simulate condensation reactions (e.g., with hydrazines) using transition state modeling (IRC analysis) to assess activation barriers .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- Waste Disposal: Quench reaction residues with 10% aqueous NaHCO₃ before segregating organic waste. Store in halogen-resistant containers for incineration .

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How to troubleshoot low coupling efficiency in Suzuki-Miyaura reactions involving this compound?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in THF/H₂O (3:1) at 80°C. Monitor via LC-MS for cross-coupled products .

- Protection of Formyl Group: Temporarily protect the formyl moiety as a dioxolane (using ethylene glycol/H⁺) to prevent palladium coordination .

- Microwave Assistance: Apply microwave irradiation (150°C, 20 min) to accelerate sluggish reactions while minimizing ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.